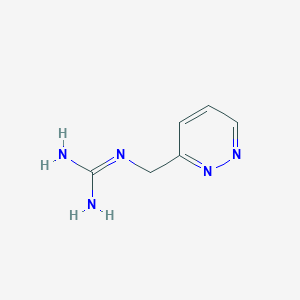
1-(3-Pyridazinylmethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyridazinylmethyl)guanidine is a compound that features a guanidine group attached to a pyridazine ring. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, adds unique properties to the compound, enhancing its potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridazinylmethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-pyridazinylmethylamine with a guanidylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the guanidine group .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Transition metal-catalyzed reactions and polymer-supported guanidylation are also explored for industrial applications .
化学反应分析
Types of Reactions
1-(3-Pyridazinylmethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the pyridazine ring or the guanidine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the guanidine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of guanidinium salts, while substitution reactions can yield various substituted guanidines .
科学研究应用
1-(3-Pyridazinylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
作用机制
The mechanism of action of 1-(3-Pyridazinylmethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. The pyridazine ring can interact with aromatic systems, further enhancing the compound’s binding affinity .
相似化合物的比较
Similar Compounds
Pyridazin-3(2H)-one-based guanidine derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities, such as DNA binding and anticancer properties.
N,N’-disubstituted guanidines: These compounds have similar guanidine functionalities and are used in various chemical and biological applications.
Uniqueness
1-(3-Pyridazinylmethyl)guanidine is unique due to the specific combination of the pyridazine ring and the guanidine group. This combination enhances its potential for diverse applications, particularly in medicinal chemistry and material science. The compound’s ability to form strong hydrogen bonds and interact with aromatic systems sets it apart from other guanidine derivatives .
属性
分子式 |
C6H9N5 |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
2-(pyridazin-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N5/c7-6(8)9-4-5-2-1-3-10-11-5/h1-3H,4H2,(H4,7,8,9) |
InChI 键 |
NOCUCBLSJJTQDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NN=C1)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















